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Compound of Interest

Compound Name: 3-(2-Cyanophenyl)propanoic acid

Cat. No.: B1355603 Get Quote

This guide provides an in-depth analysis of the spectroscopic data expected for 3-(2-
Cyanophenyl)propanoic acid (CAS No: 27916-43-4), a bifunctional organic molecule

incorporating a nitrile, a carboxylic acid, and a substituted aromatic ring. For researchers in

synthetic chemistry and drug development, robust analytical characterization is the bedrock of

scientific integrity. This document is structured to serve as a practical reference for interpreting

the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data

essential for the structural elucidation and purity confirmation of this compound. The

methodologies and interpretations presented herein are grounded in fundamental

spectroscopic principles and extensive field experience.

Molecular Structure and Spectroscopic Overview
The first step in any spectroscopic analysis is a thorough examination of the molecule's

structure to anticipate the expected signals. 3-(2-Cyanophenyl)propanoic acid possesses a

molecular formula of C₁₀H₉NO₂ and a molecular weight of approximately 175.18 g/mol .[1]

Key Structural Features:

Aromatic Ring: An ortho-disubstituted benzene ring, which will give rise to complex splitting

patterns in the aromatic region of the ¹H NMR spectrum.

Propanoic Acid Chain: A three-carbon aliphatic chain (-CH₂-CH₂-COOH) that will produce

characteristic signals in the aliphatic region of the NMR spectra.
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Carboxylic Acid: A -COOH group, identifiable by a highly deshielded, broad proton signal in

¹H NMR, a carbonyl signal in ¹³C NMR, and distinct, broad O-H and C=O stretching bands in

IR spectroscopy.

Nitrile Group: A -C≡N group with a characteristic sharp absorption in the IR spectrum and a

quaternary carbon signal in the ¹³C NMR spectrum.

The combination of these features provides a unique spectroscopic fingerprint, which we will

deconstruct in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the

molecular skeleton and confirm connectivity.

Logical Workflow for NMR Analysis
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Sample Preparation

Data Acquisition

Data Processing & Analysis

Dissolve ~10 mg of sample
in ~0.7 mL of deuterated

solvent (e.g., CDCl3 or DMSO-d6)

Add internal standard
(TMS, 0 ppm)

Transfer to 5 mm
NMR tube

Place tube in NMR
spectrometer (≥400 MHz)

Shim magnet for
homogeneity

Acquire 1H, 13C, and
optional 2D spectra

(COSY, HSQC)

Fourier Transform
Phase Correction

Baseline Correction

Integrate 1H signals

Assign peaks based on:
- Chemical Shift (δ)

- Multiplicity (J-coupling)
- Integration

Confirm Structure

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
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Experimental Protocol: NMR
Sample Preparation: Accurately weigh 5-10 mg of 3-(2-Cyanophenyl)propanoic acid and

dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-

d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it

ensures the acidic proton is observable.

Internal Standard: Add tetramethylsilane (TMS) as an internal standard, which is defined as

0.00 ppm.

Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a spectrometer

operating at a frequency of at least 400 MHz for ¹H.

Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform,

followed by phase and baseline correction to yield the final spectrum.

¹H NMR Data Interpretation (Predicted)
The ¹H NMR spectrum is expected to show signals corresponding to 8 unique proton

environments, although the four aromatic protons may overlap.

Table 1: Predicted ¹H NMR Data for 3-(2-Cyanophenyl)propanoic acid
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Labeled
Proton

Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

Hₐ (-COOH) 10.0 - 12.0 Broad Singlet 1H

The acidic
proton is
highly
deshielded
and often
exchanges,
leading to a
broad signal.
Its chemical
shift is
concentration
and solvent-
dependent.[2]

Hₑ, Hf, Hg, Hₕ 7.30 - 7.80 Multiplet 4H

Aromatic protons

are in the

deshielded

region. The

ortho-

disubstitution

pattern creates a

complex,

overlapping

multiplet due to

spin-spin

coupling

between

adjacent protons.

Hc (-CH₂-) 3.10 - 3.30 Triplet 2H This methylene

group is adjacent

to the aromatic

ring (deshielding)

and the Hբ

methylene group,
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Labeled
Proton

Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

resulting in a

triplet.

| Hᵦ (-CH₂-) | 2.70 - 2.90 | Triplet | 2H | This methylene group is adjacent to the carbonyl carbon

(deshielding) and the Hc methylene group, resulting in a triplet. |

¹³C NMR Data Interpretation (Predicted)
The proton-decoupled ¹³C NMR spectrum should display 10 distinct signals, one for each

unique carbon atom.

Table 2: Predicted ¹³C NMR Data for 3-(2-Cyanophenyl)propanoic acid

Labeled Carbon Chemical Shift (δ, ppm) Rationale

C1 (-COOH) 175 - 180

The carbonyl carbon of a
carboxylic acid is highly
deshielded and appears
far downfield.[3]

C4, C5, C6, C7, C8, C9 125 - 140

Aromatic carbons typically

resonate in this region. The

carbon attached to the nitrile

(C4) and the one attached to

the alkyl chain (C9) will have

distinct shifts from the others.

C3 (-C≡N) 115 - 120

The nitrile carbon is sp-

hybridized and appears in this

characteristic downfield region.

[4]

C2 (-CH₂-) 30 - 35
Aliphatic carbon adjacent to a

carbonyl group.

| C10 (-CH₂-) | 25 - 30 | Aliphatic carbon adjacent to an aromatic ring. |
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Click to download full resolution via product page

Caption: Molecular structure with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy
IR spectroscopy is an exceptionally rapid and effective technique for identifying the functional

groups present in a molecule. The absorption of infrared radiation corresponds to specific

molecular vibrations.

Experimental Protocol: IR
Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due

to its minimal sample preparation.

Acquisition: A small amount of the solid 3-(2-Cyanophenyl)propanoic acid is placed directly

on the ATR crystal (typically diamond or germanium). Pressure is applied to ensure good

contact.

Spectrum Collection: The IR spectrum is collected, typically over a range of 4000-400 cm⁻¹.

A background spectrum of the clean crystal is subtracted automatically.

IR Data Interpretation (Predicted)
The IR spectrum is dominated by absorptions from the carboxylic acid and nitrile groups.

Table 3: Predicted IR Absorption Bands for 3-(2-Cyanophenyl)propanoic acid
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Rationale

3300 - 2500
O-H stretch
(Carboxylic Acid)

Broad, Strong

The extreme
broadness is a
hallmark of the
hydrogen-bonded
O-H group in
carboxylic acid
dimers.[5]

~2950 C-H stretch (Aliphatic) Medium

Corresponds to the

stretching of the C-H

bonds in the

propanoic acid chain.

~2230 C≡N stretch (Nitrile) Sharp, Medium

This is a highly

characteristic, sharp

peak for the nitrile

functional group.

~1700
C=O stretch

(Carboxylic Acid)
Sharp, Strong

A very strong and

sharp absorption

characteristic of the

carbonyl group in a

carboxylic acid.[5]

1600, 1475
C=C stretch

(Aromatic)
Medium-Weak

These absorptions are

characteristic of the

benzene ring.

| ~1250 | C-O stretch (Carboxylic Acid) | Strong | Corresponds to the stretching of the carbon-

oxygen single bond. |

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis,

valuable information about the molecule's structure.
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Experimental Protocol: MS
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar

molecules like carboxylic acids. It typically produces protonated molecules [M+H]⁺ in positive

ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile with 0.1% formic acid) and infused directly or via liquid chromatography (LC) into

the mass spectrometer.

Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is

used to determine the accurate mass-to-charge ratio (m/z) of the ions.

MS Data Interpretation
The predicted monoisotopic mass of C₁₀H₉NO₂ is 175.0633 Da.[6]

Table 4: Expected Ions in High-Resolution Mass Spectrometry

Ion Calculated m/z Rationale

[M+H]⁺ 176.0706
Protonated molecular ion,
expected as the base peak
in positive mode ESI.[6]

[M+Na]⁺ 198.0525

Sodium adduct, commonly

observed when sodium ions

are present.[6]

| [M-H]⁻ | 174.0560 | Deprotonated molecular ion, expected as the base peak in negative mode

ESI.[6] |

Fragmentation Analysis: In tandem MS (MS/MS), the molecular ion is fragmented to reveal

structural components. Key expected fragmentations include:

Loss of H₂O (18 Da): A common fragmentation from the carboxylic acid group.

Loss of •COOH (45 Da): Cleavage of the carboxylic acid radical.
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Benzylic Cleavage: Fragmentation of the bond between the two -CH₂- groups, leading to

characteristic ions.

Integrated Spectroscopic Analysis: A Self-Validating
System
No single technique provides the complete picture. The trustworthiness of a structural

assignment comes from the confluence of all spectroscopic data.

MS confirms the Mass: High-resolution MS validates the molecular formula (C₁₀H₉NO₂) by

providing an accurate mass of 175.0633 Da.

IR identifies Functional Groups: IR spectroscopy provides definitive evidence for the key

functional groups: a broad O-H and strong C=O stretch confirm the carboxylic acid, while the

sharp C≡N stretch confirms the nitrile.

NMR builds the Skeleton:

¹H NMR confirms the presence of 4 aromatic protons and two distinct methylene (-CH₂-)

groups in a 2:2 ratio, consistent with the propanoic acid chain. The broad singlet around

11 ppm is unambiguous proof of the carboxylic acid proton.

¹³C NMR confirms the presence of 10 unique carbons, including the characteristic signals

for the carbonyl (~175 ppm), nitrile (~118 ppm), aromatic (~130 ppm), and aliphatic

carbons, completing the structural puzzle.

Together, these interlocking pieces of evidence provide an unambiguous and self-validating

confirmation of the structure of 3-(2-Cyanophenyl)propanoic acid. This multi-faceted

approach ensures the highest level of scientific rigor for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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